molecular formula C7H10F3N3 B11737981 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine

3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine

Cat. No.: B11737981
M. Wt: 193.17 g/mol
InChI Key: SGWPMKMEDOBPSV-UHFFFAOYSA-N
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Description

3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group and the propan-1-amine chain. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: An antidepressant with a similar trifluoromethyl group and amine functionality.

    Trifluoromethylpyrazoles: Compounds with similar structural motifs used in various applications.

Uniqueness

3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is unique due to its specific combination of a trifluoromethyl group, pyrazole ring, and propan-1-amine chain. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in pharmaceuticals and materials science .

Properties

Molecular Formula

C7H10F3N3

Molecular Weight

193.17 g/mol

IUPAC Name

3-[4-(trifluoromethyl)pyrazol-1-yl]propan-1-amine

InChI

InChI=1S/C7H10F3N3/c8-7(9,10)6-4-12-13(5-6)3-1-2-11/h4-5H,1-3,11H2

InChI Key

SGWPMKMEDOBPSV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCCN)C(F)(F)F

Origin of Product

United States

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